molecular formula C20H27N3O2 B6693022 N,2,5-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide

N,2,5-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide

Cat. No.: B6693022
M. Wt: 341.4 g/mol
InChI Key: UWDNEOBOFMAMED-RBUKOAKNSA-N
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Description

N,2,5-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide: is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,5-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the pyridine and oxolane rings through a series of condensation and cyclization reactions. Key reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Solvent extraction and chromatographic purification are commonly employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N,2,5-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, amines; polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N,2,5-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest, as they may lead to the discovery of new therapeutic agents.

Medicine: In medicine, the compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N,2,5-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding its potential therapeutic applications.

Comparison with Similar Compounds

  • N,2,3-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide
  • N,2,5-dimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide
  • N,2,5-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-2-carboxamide

Uniqueness: The uniqueness of N,2,5-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide lies in its specific substitution pattern and the presence of multiple functional groups. This allows for a wide range of chemical modifications and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N,2,5-trimethyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-13(2)23-14(3)11-17(15(23)4)20(24)22(5)18-8-10-25-19(18)16-7-6-9-21-12-16/h6-7,9,11-13,18-19H,8,10H2,1-5H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDNEOBOFMAMED-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C(=O)N(C)C2CCOC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C(C)C)C)C(=O)N(C)[C@H]2CCO[C@@H]2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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